2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further connected to a benzodioxin moiety. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the desired substituents. The pyridine ring is then functionalized with a chloro group and a carboxamide group through a series of reactions involving chlorination and amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as conductivity and optical activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylacetamide
- N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylbenzamide
- 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-methylpyridine-3-carboxamide
Uniqueness
2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide is unique due to the presence of both a chloro group and a benzodioxin moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-20(17(21)13-6-5-9-19-16(13)18)10-12-11-22-14-7-3-4-8-15(14)23-12/h3-9,12H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHNGFRLUKUVAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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